molecular formula C10H7ClN2O3 B14257806 (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid CAS No. 216678-63-6

(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid

Cat. No.: B14257806
CAS No.: 216678-63-6
M. Wt: 238.63 g/mol
InChI Key: SQUHRTZIHAZLKV-UHFFFAOYSA-N
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Description

(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine ring fused with an acetic acid moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

Compared to similar compounds, (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid is unique due to its specific naphthyridine structure and the presence of an acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

216678-63-6

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-(7-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid

InChI

InChI=1S/C10H7ClN2O3/c11-7-2-1-5-3-6(4-8(14)15)10(16)13-9(5)12-7/h1-3H,4H2,(H,14,15)(H,12,13,16)

InChI Key

SQUHRTZIHAZLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(C(=O)N2)CC(=O)O)Cl

Origin of Product

United States

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